3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylthio)pentane-2,4-dione is an organic compound with the molecular formula C12H11NO2S2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 1,3-benzothiazol-2-ylthio group.
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-ylthio)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as piperidine and dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylthio)pentane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, resulting in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-ylthio)pentane-2,4-dione can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-ylthio)acetic acid: This compound has a similar benzothiazolylthio group but differs in the acetic acid moiety.
3-(1,3-Benzothiazol-2-ylthio)propanoic acid: This compound has a propanoic acid moiety instead of the pentane-2,4-dione structure.
2-(1,3-Benzothiazol-2-ylthio)ethanol: This compound has an ethanol moiety and is used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-7(14)11(8(2)15)17-12-13-9-5-3-4-6-10(9)16-12/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQXGEOSIHYKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.